5-Methoxy-7-nitro-1H-indole

Melatonin receptors MT3 binding site QR2 ligand

Procure 5-Methoxy-7-nitro-1H-indole as the critical synthetic intermediate for developing MT3-selective melatoninergic ligands. Unlike melatonin (MT3 Ki 56.9 nM) or 4-nitro analogs (MT3 Ki 0.13 nM), this 5-methoxy-7-nitro scaffold uniquely eliminates MT3 binding (Ki ~1000 nM) while preserving nanomolar MT1/MT2 affinities (70 nM / 6.1 nM). Essential for SAR studies requiring a clean MT3-knockout phenotype. Optimized CNS lead with LogP 2.08 and TPSA 68.16 Ų.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 10553-10-3
Cat. No. B085001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-7-nitro-1H-indole
CAS10553-10-3
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CN2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h2-5,10H,1H3
InChIKeyXNGPVHABLSIDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-7-nitro-1H-indole (CAS 10553-10-3) Procurement Guide: Structural Overview and Comparator Identification


5-Methoxy-7-nitro-1H-indole (CAS 10553-10-3) is a heterocyclic building block characterized by a 1H-indole core substituted with a methoxy group at the 5-position and a nitro group at the 7-position . This substitution pattern imparts a unique electronic and steric profile that distinguishes it from regioisomeric nitroindoles and simpler indole derivatives [1]. The compound serves as a key synthetic intermediate, particularly in the preparation of melatoninergic ligands, where the 7-nitro moiety modulates receptor subtype selectivity [2].

Why 5-Methoxy-7-nitro-1H-indole Cannot Be Interchanged with 5-Methoxyindole or 7-Nitroindole for Specialized Research


The 5-methoxy-7-nitro-1H-indole scaffold is not functionally equivalent to its mono-substituted analogs (5-methoxyindole or 7-nitroindole) or regioisomeric nitroindoles. The presence of both the electron-donating methoxy group and the electron-withdrawing nitro group in a 1,2-relationship on the benzene ring creates a unique push-pull electronic system that profoundly influences reactivity and biological recognition [1]. Specifically, the 7-nitro substituent, when combined with the 5-methoxy pharmacophore, drastically alters melatonin receptor subtype engagement compared to the 4-nitro or 6-nitro isomers, a property not observed in simpler indole derivatives lacking this dual substitution [2].

Quantitative Differential Evidence for 5-Methoxy-7-nitro-1H-indole Against Structural Analogs and Melatonin


MT3 Melatonin Receptor Binding Affinity: 5-Methoxy-7-nitroindole Derivative vs. Melatonin and 4-Nitro Analog

The 7-nitro derivative of melatonin (compound 22, synthesized from 5-methoxy-7-nitroindole) exhibits a complete loss of MT3 receptor binding affinity (Ki ~1000 nM) while retaining good MT1 and MT2 affinities [1]. This contrasts sharply with melatonin (Ki MT3 = 56.9 nM) and the 4-nitro isomer (Ki MT3 = 0.31-0.13 nM), demonstrating that the 7-nitro substitution produces a functionally distinct pharmacological profile that is not achievable with 4-nitro or unsubstituted melatonin [1].

Melatonin receptors MT3 binding site QR2 ligand Circadian rhythm research Receptor subtype selectivity

MT1 and MT2 Melatonin Receptor Affinity Retention: 7-Nitro Derivative vs. 4-Nitro Analog

The 7-nitro melatonin derivative (22) retains nanomolar affinity for both MT1 (Ki 70 nM) and MT2 (Ki 6.1 nM) receptors, whereas the 4-nitro isomer (5) exhibits dramatically reduced MT1/MT2 affinities (MT1 Ki ~1060 nM; MT2 Ki ~820 nM) [1]. This divergent pattern demonstrates that the 7-nitro regioisomer is the preferred scaffold for applications requiring preserved MT1/MT2 engagement while eliminating MT3 binding.

MT1 receptor MT2 receptor G-protein coupled receptor Melatoninergic signaling Circadian rhythm

Synthetic Versatility: 5-Methoxy-7-nitro-1H-indole as a Precursor for 3-Substituted Melatonin Analogs

5-Methoxy-7-nitro-1H-indole (18) undergoes a Mannich reaction with dimethylamine and formaldehyde to yield 3-dimethylaminomethyl-5-methoxy-7-nitro-1H-indole (19) in 86% yield, a transformation that is not readily achievable with 5-methoxyindole or 7-nitroindole due to altered electronic effects on the 3-position reactivity [1]. This intermediate enables subsequent cyanoethylation and reduction steps to access the full 7-nitro melatonin analog (22) with an overall yield of ~39% from compound 18 [1].

Organic synthesis Mannich reaction Indole functionalization Melatonin derivatives Cyanoethylation

Physicochemical Differentiation: Computed LogP and TPSA vs. Unsubstituted and Mono-substituted Indoles

5-Methoxy-7-nitro-1H-indole exhibits a computed LogP of 2.0847 and a topological polar surface area (TPSA) of 68.16 Ų . In contrast, 5-methoxyindole (CAS 1006-94-6) has a computed LogP of approximately 2.1 and TPSA of 25 Ų, while 7-nitroindole (CAS 4961-05-7) has a LogP of ~1.9 and TPSA of 69.5 Ų (class-level inference based on calculated values). The combination of the methoxy and nitro groups yields an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility differently than either mono-substituted analog .

Physicochemical properties Lipophilicity Polar surface area Drug-likeness ADME prediction

Optimal Procurement Scenarios for 5-Methoxy-7-nitro-1H-indole Based on Validated Differentiation Evidence


MT1/MT2-Selective Melatonin Receptor Probe Development

Researchers developing pharmacological tools to dissect MT1/MT2-mediated circadian and vascular functions should procure 5-methoxy-7-nitro-1H-indole as the key synthetic intermediate for compound 22. This derivative uniquely eliminates MT3 receptor binding (Ki ~1000 nM) while preserving nanomolar MT1/MT2 affinities, a selectivity profile not achievable with melatonin (MT3 Ki 56.9 nM) or 4-nitro analogs (MT3 Ki 0.13 nM; MT1/MT2 affinities >800 nM) [1].

Medicinal Chemistry Campaigns Targeting Melatonin Receptor Subtype Selectivity

Medicinal chemistry teams requiring a defined MT3 knockout phenotype while retaining MT1/MT2 activity should use 5-methoxy-7-nitro-1H-indole-derived compound 22 as a lead scaffold. This compound provides a clean pharmacological baseline (MT1 Ki 70 nM; MT2 Ki 6.1 nM; MT3 Ki ~1000 nM) for structure-activity relationship (SAR) studies aimed at optimizing receptor subtype selectivity [1].

Physicochemical Property Optimization for CNS-Penetrant Indole Scaffolds

Drug discovery programs requiring indole scaffolds with balanced lipophilicity (LogP 2.08) and polar surface area (TPSA 68.16 Ų) for CNS penetration should evaluate 5-methoxy-7-nitro-1H-indole as a core fragment. Its intermediate physicochemical profile, compared to more lipophilic 5-methoxyindole (TPSA ~25 Ų) or more polar 7-nitroindole, offers a starting point for ADME optimization without extensive additional structural modifications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-7-nitro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.